(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine
Description
Significance of Chiral Amines as Versatile Building Blocks
Chiral amines are fundamental building blocks in organic synthesis, prized for their ability to introduce stereochemistry into target molecules. nbinno.com This is particularly critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. nih.gov Chiral amines serve as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), with estimates suggesting that approximately half of all current APIs contain a chiral amine in their structure. rsc.org
Their versatility stems from their reactivity, allowing them to participate in a wide range of chemical transformations. nbinno.comsigmaaldrich.com They are frequently employed as chiral auxiliaries, guiding the stereochemical outcome of a reaction, or as chiral resolution agents to separate racemic mixtures. The development of methods for synthesizing chiral amines, such as asymmetric catalytic reduction of imines and enzymatic resolutions, has been a major focus of research, enabling access to a diverse library of these valuable compounds. rsc.org The demand for high-purity chiral amines continues to grow in both academic research and industrial manufacturing. nbinno.com
Contextualizing (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine within Chiral Organic Synthesis
Within the broad class of chiral arylpropylamines, this compound stands out as a valuable intermediate in asymmetric synthesis. Its specific structure, featuring a 3,5-dimethoxyphenyl group, provides unique electronic and steric properties that can be exploited in various synthetic strategies. While direct research on this specific compound is not extensively detailed in the provided search results, its structural similarity to other arylpropylamines suggests its potential utility in the synthesis of more complex chiral molecules.
The synthesis of arylpropylamines, in general, has been a topic of interest for decades. nih.gov Modern approaches often focus on enantioselective methods to produce a single desired stereoisomer. For instance, NiH-catalyzed hydroamination of styrenes has been developed for the facile synthesis of a wide range of enantioenriched benzylic arylamines. nih.gov Such methods highlight the ongoing efforts to develop efficient and selective routes to compounds structurally related to this compound. The dimethoxyphenyl moiety, in particular, is a common feature in various biologically active compounds, suggesting that this chiral amine could serve as a precursor to novel therapeutic agents.
Stereochemical Purity and its Implications in Advanced Chemical Applications
Stereochemical purity is a critical parameter in advanced chemical applications, as the three-dimensional arrangement of atoms within a molecule can dramatically influence its properties and function. numberanalytics.comresearchgate.net In fields such as pharmaceuticals, materials science, and agrochemicals, the ability to produce enantiomerically pure compounds is often a prerequisite for success. researchgate.netrijournals.com
The importance of stereochemistry is starkly illustrated by the pharmaceutical industry. nih.govnumberanalytics.com Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even toxic. nih.govnumberanalytics.com This has led to stringent regulations by bodies such as the U.S. Food and Drug Administration, which now require detailed stereochemical characterization for drug approval. nih.govresearchgate.net
Beyond pharmaceuticals, stereochemistry plays a crucial role in materials science, influencing the properties of polymers and the development of chiral nanoparticles for catalysis and sensing. numberanalytics.comresearchgate.net The use of high-purity chemicals, including enantiomerically pure building blocks, is essential for ensuring the accuracy and reproducibility of scientific experiments and the quality of finished products in various industries. valencylab.com Therefore, the availability of compounds like this compound in high stereochemical purity is vital for advancing these fields.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGHZCOYWJAAO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of S 1 3,5 Dimethoxyphenyl Propan 1 Amine
Reactions at the Primary Amine Functional Group
The primary amine group in (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through acylation, alkylation, and salt formation.
Acylation Reactions leading to Amides
The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide derivatives. semanticscholar.orgresearchgate.net This reaction is a fundamental transformation for the introduction of a wide range of substituents. researchgate.net
A common method for the acylation of amines involves the use of acetic anhydride (B1165640). researchgate.netyoutube.com In a typical procedure, the amine is treated with acetic anhydride, often in the presence of a base or in an aqueous medium with sodium bicarbonate, to yield the corresponding N-acetylated product. semanticscholar.orgresearchgate.net For instance, the reaction of an amine with acetic anhydride in an aqueous medium containing sodium bicarbonate can proceed efficiently to give the acetylated product in high yield. semanticscholar.org
Similarly, benzoyl chloride can be used to introduce a benzoyl group. The reaction of 3,5-dimethoxyaniline (B133145) with benzoyl chloride in the presence of triethylamine (B128534) in dioxane at room temperature has been reported to produce N-(3,5-dimethoxyphenyl)benzamide in 90% yield. nih.gov A similar approach can be applied to this compound to yield the corresponding benzamide. The reaction of amines with benzoyl chlorides in weakly nucleophilic media has also been studied, where the amine can trap the acylium ion intermediate. researchgate.net
The synthesis of ketoamides can be achieved through Friedel-Crafts acylation of the corresponding amide. For example, an amide can be reacted with acetic anhydride in polyphosphoric acid (PPA) to yield a ketoamide. nih.gov
Table 1: Representative Acylation Reactions of Primary Amines
| Acylating Agent | Amine Substrate | Product | Reagents and Conditions | Yield | Reference(s) |
| Acetic Anhydride | Aniline | Acetanilide | Aq. HCl, NaHCO₃ | Good | semanticscholar.org |
| Benzoyl Chloride | 3,5-Dimethoxyaniline | N-(3,5-Dimethoxyphenyl)benzamide | Et₃N, Dioxane, RT, 1h | 90% | nih.gov |
| Acetic Anhydride | N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | N-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl)benzamide | Polyphosphoric Acid (PPA) | - | nih.gov |
Alkylation Reactions yielding Secondary and Tertiary Amines
The nitrogen atom of the primary amine in this compound can act as a nucleophile to react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. wikipedia.org However, the direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgacs.org
To achieve selective mono-alkylation, specific strategies have been developed. One approach involves using a large excess of the primary amine to favor the formation of the secondary amine. Another method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. libretexts.org
The alkylation of secondary amines to tertiary amines is generally more straightforward. nih.gov For instance, secondary amines can be alkylated with alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile (B52724) to cleanly afford the tertiary amine. nih.gov This method has been shown to be tolerant of various functional groups and avoids the formation of undesired quaternary ammonium (B1175870) salts. nih.gov
Recent advancements have also explored photochemical methods for the alkylation of secondary amides to produce α-branched secondary amines. nih.gov
Table 2: General Strategies for Amine Alkylation
| Reaction Type | Starting Material | Reagent | Product | Key Features | Reference(s) |
| Direct Alkylation | Primary Amine | Alkyl Halide | Secondary/Tertiary Amine Mixture | Often leads to over-alkylation. | wikipedia.orgacs.org |
| Reductive Amination | Primary Amine | Aldehyde/Ketone, Reducing Agent | Secondary Amine | Good for selective mono-alkylation. | libretexts.org |
| Alkylation of Secondary Amine | Secondary Amine | Alkyl Halide, Hünig's Base | Tertiary Amine | High selectivity, good functional group tolerance. | nih.gov |
| Photochemical Alkylation | Secondary Amide | Alkylating Agent | α-Branched Secondary Amine | Modern approach for complex amine synthesis. | nih.gov |
Salt Formation Mechanisms and Stability
As a basic compound, this compound readily reacts with acids to form salts. The most common salt is the hydrochloride salt, which is typically a stable, crystalline solid that is more easily handled and purified than the free base. uni.lu
The formation of the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the acid, forming an ammonium cation, with the chloride ion acting as the counter-ion. These salts are generally stable under ambient conditions. The stability of similar amine hydrochlorides, including isotopically labeled versions, has been noted in the literature. youtube.com
Reactions on the Aromatic Ring System
The 3,5-dimethoxy substitution pattern on the phenyl ring of this compound renders it highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong ortho-, para-directing and activating groups.
Electrophilic Aromatic Substitution Potential
The two methoxy groups in the 1 and 3 positions of the benzene (B151609) ring strongly activate the ring towards electrophilic attack. chegg.com The positions ortho and para to both methoxy groups (C2, C4, and C6) are particularly electron-rich and thus susceptible to substitution by electrophiles. Due to steric hindrance from the propan-1-amine side chain, electrophilic attack is most likely to occur at the C4 and C6 positions. masterorganicchemistry.com
Studies on 1,3-dimethoxybenzene (B93181) have shown its high reactivity towards electrophiles. For example, the nitration of 1,3-dimethoxybenzene proceeds readily. chegg.com Similarly, acylation and alkylation reactions of 1,3-dimethoxybenzene have been reported to occur, although intramolecular alkylation can sometimes lead to the formation of cyclic products. researchgate.net This high reactivity indicates that this compound would readily undergo various electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions, provided the reaction conditions are compatible with the primary amine functionality.
Halogenation and Subsequent Cross-Coupling Reactions
The activated aromatic ring of this compound can be halogenated using standard electrophilic halogenation methods. wikipedia.org For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst, or N-bromosuccinimide. Given the activating nature of the methoxy groups, these reactions are expected to proceed under mild conditions. libretexts.org
Once halogenated, the resulting aryl halide derivative of this compound can serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Some of the most important cross-coupling reactions applicable in this context include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. harvard.edumdpi.com It is a powerful method for the formation of biaryl compounds. The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This would allow for the introduction of a second amino group onto the aromatic ring.
Table 3: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Biaryl | harvard.edumdpi.com |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | Diaryl Amine | libretexts.orgwikipedia.orgorganic-chemistry.org |
Formation of Diverse Molecular Architectures
The primary amine of this compound is a potent nucleophile, making it an excellent building block for the synthesis of various cyclic and acyclic structures. Its reactivity is central to the construction of complex molecular frameworks, particularly heterocyclic systems.
The amine functional group is a key precursor for synthesizing nitrogen-containing heterocycles, which are ubiquitous motifs in pharmaceuticals and natural products. libretexts.org The condensation of the primary amine with various carbonyl compounds is a common and effective strategy for ring formation. youtube.com
One of the most well-established methods for forming five-membered heterocycles is the Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound. acs.org In this reaction, the amine attacks the two carbonyl groups to form a pyrrole (B145914) ring after dehydration. Similarly, reaction with 1,5-diketones can yield six-membered dihydropyridine (B1217469) rings, which can be subsequently oxidized to the corresponding pyridines. beilstein-journals.org
Another significant reaction for heterocyclic synthesis is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. depaul.edu While this compound is not a classical β-arylethylamine, the electron-rich nature of the 3,5-dimethoxyphenyl ring could facilitate analogous cyclization reactions under appropriate conditions, where the amine first forms an iminium ion that is subsequently attacked by the aromatic ring. wikipedia.orgnih.gov
Modern synthetic methods have also enabled the one-pot, three-component synthesis of substituted anilines from 1,3-diketones, an amine, and another ketone, expanding the toolkit for creating complex aromatic systems. beilstein-journals.org
Table 1: Examples of Heterocyclic Systems from Primary Amines
Cycloaddition reactions offer a powerful method for constructing cyclic molecules in a stereocontrolled manner. The amine group of this compound can be readily converted into functionalities that participate in these transformations. For instance, condensation with an aldehyde or ketone generates an imine. youtube.com This imine can then act as a dienophile or a heterodienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), reacting with dienes to form six-membered nitrogen-containing heterocycles.
Furthermore, the amine can be a component in formal [n+2] cyclization strategies. An example is the amphoteric diamination of allenes, where a diamine derivative reacts with an allene (B1206475) in a one-pot procedure to yield saturated heterocycles like piperazines and diazepanes. nih.gov This strategy showcases the versatility of amine nucleophilicity in complex, multi-component reactions without the need for transition metal catalysts. nih.gov
In [3+2] cycloadditions, the amine can be transformed into an azomethine ylide, which then reacts with a dipolarophile (like an alkene or alkyne) to create five-membered pyrrolidine (B122466) rings. These reactions are highly valuable for rapidly building molecular complexity.
Table 2: Participation of Amine Derivatives in Cycloaddition Reactions
Derivatization for Advanced Chemical and Analytical Applications
The chiral nature and reactive primary amine of this compound make it a valuable substrate for derivatization, particularly for analytical purposes such as the determination of enantiomeric purity. The standard method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to produce a mixture of diastereomers. researchgate.net Because diastereomers possess different physical and spectroscopic properties, they can be distinguished and quantified using common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.gov
A notable example of this approach is the three-component reaction between a chiral primary amine, 2-formylphenylboronic acid, and an enantiopure binaphthol like (S)-BINOL. researchgate.net This condensation quantitatively forms a pair of structurally rigid diastereomeric iminoboronate esters. In the ¹H NMR spectrum, key protons, such as the imine proton, exhibit distinct, well-resolved signals for each diastereomer, allowing for direct integration and calculation of the enantiomeric excess (ee) of the original amine. researchgate.net
Other common CDAs for primary amines include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) and its variants, which form stable diastereomeric amides. The fluorine atoms in MTPA provide a useful probe for ¹⁹F NMR analysis, which often offers superior signal separation compared to ¹H NMR.
Beyond analytics, derivatization can be used to synthesize new chiral ligands for asymmetric catalysis or to install the amine onto a solid support for use in chromatography or solid-phase synthesis.
Table 3: Common Derivatization Strategies for Chiral Primary Amines
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrole |
| Pyridine |
| Tetrahydroisoquinoline |
| Pyrrolidinone |
| Dihydropyridine |
| Piperazine |
| Diazepane |
| Pyrrolidine |
| Tetrahydropyridine |
| (S)-BINOL |
| 2-Formylphenylboronic acid |
| Mosher's Acid Chloride (MTPA-Cl) |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |
Stereochemical Control and Analysis in S 1 3,5 Dimethoxyphenyl Propan 1 Amine Synthesis
Enantiomeric Excess Determination Methodologies (e.g., Chiral Chromatography)
The successful synthesis of an enantiomerically pure compound is contingent upon accurate methods to quantify its optical purity, expressed as enantiomeric excess (e.e.). Among the various techniques available, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most widely used and reliable methods for separating and quantifying enantiomers of chiral amines. nih.gov
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving racemic mixtures. windows.net Columns such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are frequently employed. windows.netnih.gov The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. The choice of mobile phase—typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chromatography—is critical for achieving optimal resolution. capes.gov.br In some cases, derivatizing the chiral amine with agents like naphthaldehyde can enhance the interactions with the stationary phase and improve separation efficiency. nih.gov
While chiral HPLC is a dominant technique, other methods are also utilized. Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents (CSAs), such as BINOL derivatives, can be a rapid method for determining enantiopurity. nih.gov This technique works by forming transient diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for the integration and calculation of the enantiomeric ratio. nih.gov Additionally, Circular Dichroism (CD) spectroscopy offers a high-throughput method for the rapid screening of enantiomeric excess in chiral primary amines. nih.gov
Table 1: Chiral HPLC Stationary Phases for Amine Enantioseparation
| Chiral Stationary Phase (CSP) | Selector Type | Common Application |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used for a broad range of racemic compounds, including those of pharmaceutical interest. windows.net |
| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Offers complementary selectivity to other cellulose-based phases, effective for difficult separations. windows.net |
| Lux i-Amylose-3 | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) | Provides high stability in a wide range of organic solvents, expanding method development options. phenomenex.com |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) (coated) | A versatile CSP used under both normal- and reversed-phase conditions for many types of enantiomers. capes.gov.br |
Diastereoselective Control in Multi-Chiral Center Systems
When a synthesis involves the creation of a new stereocenter in a molecule that already contains one or more chiral centers, the challenge shifts to controlling diastereoselectivity. This involves selectively forming one diastereomer over all other possibilities. The strategies to achieve this control typically rely on the influence of the existing chiral center (substrate control), an external chiral catalyst (catalyst control), or a chiral auxiliary temporarily attached to the substrate.
Catalyst-controlled diastereoselective reactions are a powerful strategy in modern synthesis. A notable example is the iron-catalyzed C-H bond amination to produce 2,5-disubstituted pyrrolidines, which creates a second stereocenter relative to an existing one. nih.gov In these reactions, the ligand framework of the metal catalyst is systematically modified to enhance the diastereomeric ratio (d.r.). By altering the steric and electronic properties of ancillary ligands, such as replacing a chloride ligand with various phenoxide ligands, the catalyst can create a highly specific chiral environment that directs the approach of the substrate and favors the formation of the desired diastereomer. nih.gov Research has shown that moving from a simple chloride-based catalyst to one featuring a phenoxide ligand can dramatically improve the diastereoselectivity from a modest 3:1 d.r. to greater than 20:1 for the syn diastereomer. nih.gov
Table 2: Effect of Catalyst Ancillary Ligand on Diastereoselectivity in Pyrrolidine (B122466) Synthesis
| Catalyst Variant | Ancillary Ligand (OR) | Solvent | Diastereomeric Ratio (syn:anti) |
| 1a | Chloride (Cl) | Benzene (B151609) | 3.9:1 |
| 6 | OC(CF₃)(Me)Ph | Benzene | 13:1 |
| 7 | OC(CF₃)Ph₂ | Benzene | 1.8:1 |
| 8 | OPh (Phenoxide) | Benzene | >20:1 |
| Data derived from studies on iron-catalyzed C-H amination for the synthesis of 2,5-disubstituted pyrrolidines. nih.gov |
Chiral auxiliaries represent another cornerstone of diastereoselective synthesis. An auxiliary is an enantiomerically pure compound that is covalently bonded to the substrate. It directs the stereochemical course of a reaction and is subsequently removed. For instance, novel spiro-amido chiral auxiliaries have been developed for use in diastereoselective Diels-Alder reactions, yielding products with high diastereomeric ratios. researchgate.net
Mechanism of Stereoselectivity Induction by Catalysts and Auxiliaries
The effectiveness of a chiral catalyst or auxiliary lies in its ability to create a significant energy difference between the transition states leading to the different stereoisomeric products. Understanding the mechanism of this induction is key to designing more efficient and selective catalysts.
In the iron-catalyzed diastereoselective C-H amination mentioned previously, computational studies using Density Functional Theory (DFT) have provided insight into the mechanism of stereocontrol. nih.gov The selectivity-determining step was identified as the hydrogen atom abstraction (HAA). The calculations revealed that the ancillary phenoxide ligand on the iron catalyst orients itself within the plane of the dipyrrinato ligand structure. nih.gov This positioning creates a more directionally defined steric environment compared to more symmetrical ligands like chloride. The substrate approaches the catalyst in such a way as to minimize steric clash, and the transition state leading to the syn product is calculated to be energetically lower (by 0.93 kcal/mol) than the transition state leading to the anti product. nih.gov This energy difference, dictated by the catalyst's geometry, directly translates into the high diastereoselectivity observed experimentally.
In the context of enantioselective synthesis, such as the asymmetric hydrogenation of prochiral imines to form chiral amines, the mechanism relies on the chiral environment created by ligands bound to a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium). acs.org Chiral diphosphine ligands like DuanPhos or SegPhos create a "chiral pocket" around the metal center. acs.org The prochiral imine substrate can only coordinate to the metal in a sterically favored orientation. This locks the substrate in place, exposing one of its two prochiral faces to the incoming hydrogen. The hydrogenation, therefore, occurs selectively on this exposed face, leading to the preferential formation of one enantiomer. The high enantiomeric excesses achieved (often >99% e.e.) are a testament to the precise steric and electronic control exerted by the chiral ligand. acs.org
Table 3: Selected Chiral Ligands for Asymmetric Hydrogenation of Imines
| Catalyst System | Chiral Ligand | Substrate Type | Enantiomeric Excess (e.e.) |
| Rh/ZhaoPhos-L11a | ZhaoPhos | Dibenzoazepine hydrochlorides | >99% |
| Ir/LalithPhos | LalithPhos | N-aryl imines | >99% |
| Ru/Xyl-Skewphos/DPEN | Xyl-Skewphos | Aromatic ketimines | up to 99% |
| Rh/DuanPhos | DuanPhos | Aromatic ketimines | 90-93% |
| Data compiled from a review on the enantioselective synthesis of chiral amines. acs.org |
Mechanistic Investigations of Reactions Involving S 1 3,5 Dimethoxyphenyl Propan 1 Amine
Detailed Reaction Pathway Elucidation
The elucidation of a detailed reaction pathway involves identifying all elementary steps of a reaction, including the formation of intermediates and transition states. For reactions involving (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, this would require specific studies, for instance, using kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates. Such detailed pathways have been established for broader classes of reactions like asymmetric transfer hydrogenation catalyzed by ruthenium complexes with chiral diamine ligands, which serve as a general model for how a chiral amine might participate in a reaction. However, the specific substrates and reaction conditions would significantly influence the pathway, and data specific to this compound is not available.
Transition State Analysis in Stereoselective Transformations
Transition state analysis is crucial for understanding the origin of stereoselectivity in asymmetric reactions. This analysis, often performed using computational methods like Density Functional Theory (DFT), helps to identify the lowest energy transition state that leads to the major stereoisomer. Key interactions, such as hydrogen bonding or steric hindrance, between the chiral auxiliary or ligand and the substrate in the transition state are responsible for the stereochemical control.
For a compound like this compound, a transition state analysis would model its interaction with a substrate and other reagents to predict which face of a prochiral substrate is more likely to react. The dimethoxyphenyl group and the stereocenter of the amine would play a critical role in differentiating the energies of the diastereomeric transition states. Without specific computational studies on reactions involving this amine, a quantitative analysis of the transition states is not possible.
Catalytic Cycle Mechanisms in Metal-Mediated Processes
In metal-mediated processes where this compound might act as a chiral ligand, the catalytic cycle would describe the sequence of steps involving the metal center. These steps typically include ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The chiral ligand influences the stereoselectivity of these steps.
For example, in rhodium-catalyzed asymmetric hydrogenations, a chiral phosphine-amine ligand might coordinate to the rhodium center. The substrate would then coordinate, and the stereochemistry of the hydrogenation would be determined by the facial selectivity imposed by the chiral ligand during the hydrogen transfer step. While general catalytic cycles for rhodium-catalyzed reactions are known, the specific intermediates and the role of this compound as a ligand within such a cycle have not been documented.
Advanced Analytical Characterization Methods for S 1 3,5 Dimethoxyphenyl Propan 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the parent compound, this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the benzylic proton, the methylene (B1212753) protons of the propyl chain, and the terminal methyl group protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help to establish the connectivity between adjacent protons. For instance, the benzylic proton (CH-NH₂) would likely appear as a triplet, coupled to the adjacent methylene (CH₂) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct resonances for the aromatic carbons (including the methoxy-substituted and unsubstituted carbons), the methoxy carbons themselves, and the aliphatic carbons of the propyl side chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Aromatic C-H (2, 6) | ~6.4-6.6 | ~105-108 | Doublet |
| Aromatic C-H (4) | ~6.3-6.5 | ~98-102 | Triplet |
| Methoxy (-OCH₃) | ~3.7-3.9 | ~55-56 | Singlet |
| Benzylic C-H | ~3.8-4.1 | ~58-62 | Triplet |
| Methylene (-CH₂-) | ~1.6-1.9 | ~30-35 | Multiplet |
| Methyl (-CH₃) | ~0.8-1.0 | ~10-12 | Triplet |
| Amine (-NH₂) | Variable | N/A | Broad Singlet |
| Aromatic C-OCH₃ (3, 5) | N/A | ~160-162 | N/A |
| Aromatic C-ipso (1) | N/A | ~145-148 | N/A |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring produce characteristic peaks in the 1450-1600 cm⁻¹ region. The strong C-O stretching of the methoxy groups is expected in the 1050-1250 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, it provides complementary information. For this class of compounds, aromatic ring vibrations often produce strong Raman signals. ojp.gov Symmetrical and non-polar bonds, which are weak in the IR spectrum, are often strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) can be used to obtain spectra from very small amounts of material. ojp.govkurouskilab.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Primary Amine | N-H stretch | 3300-3500 (two bands) | Weak |
| Primary Amine | N-H bend | 1590-1650 | --- |
| Aromatic C-H | C-H stretch | 3010-3100 | Strong |
| Aliphatic C-H | C-H stretch | 2850-2960 | Medium-Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Aryl Ether | C-O stretch | 1200-1275 (asymmetric) | Medium |
| Aryl Ether | C-O stretch | 1020-1075 (symmetric) | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net
For this compound (molar mass: 195.26 g/mol ), high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of its elemental formula. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. A common fragmentation pathway for this compound would be benzylic cleavage, the breaking of the C-C bond adjacent to the aromatic ring. This would result in a stable, resonance-delocalized benzylic cation.
The primary fragmentation would involve the loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a prominent fragment ion.
Predicted Fragmentation Pathway:
Molecular Ion (M⁺˙): [C₁₁H₁₇NO₂]⁺˙ at m/z 195
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent methylene carbon results in the loss of an ethyl group (mass 29). This leads to the formation of a major fragment ion at m/z 166, corresponding to the [C₉H₁₂NO₂]⁺ ion. This ion is particularly stable due to resonance involving the aromatic ring and the nitrogen atom.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 195 | Molecular Ion [M]⁺˙ | C₁₁H₁₇NO₂⁺˙ | The intact molecule with one electron removed. |
| 166 | [M - C₂H₅]⁺ | C₉H₁₂NO₂⁺ | Formed by benzylic cleavage, loss of an ethyl radical. Expected to be a major peak. |
| 151 | [C₉H₁₁O₂]⁺ | C₉H₁₁O₂⁺ | Possible fragment from further rearrangement or cleavage. |
| 136 | [C₈H₈O₂]⁺˙ | C₈H₈O₂⁺˙ | Possible fragment from cleavage of the side chain. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. researchgate.net For chiral molecules like this compound, this technique is essential for unambiguously confirming the 'S' configuration at the stereocenter.
The method involves irradiating a single crystal of the compound (or a suitable crystalline derivative) with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. rsc.org By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
To determine the absolute configuration, anomalous dispersion effects are utilized, often requiring the presence of an atom heavier than oxygen in the crystal structure or the use of specific X-ray wavelengths. soton.ac.uk Alternatively, the amine can be derivatized with a chiral reagent of known absolute configuration to form a diastereomeric salt, which is then crystallized and analyzed. nih.govnih.gov The known configuration of the chiral auxiliary allows for the assignment of the unknown stereocenter. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. rsc.org
Interactive Data Table: Example Crystallographic Parameters This table presents typical parameters that would be reported in a crystallographic analysis and is for illustrative purposes. Data is based on a representative structure from the literature. rsc.org
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.1234(5) |
| b (Å) | 15.4321(8) |
| c (Å) | 20.5678(11) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 3205.6(3) |
| Z (molecules/unit cell) | 8 |
| R-factor | < 0.05 |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular mechanics force fields could be employed to perform a systematic conformational search. This would involve rotating the key dihedral angles and calculating the potential energy of each resulting conformation. The output would be a set of low-energy conformers, providing insight into the molecule's preferred shapes. These models are crucial for understanding how the molecule might fit into a biological receptor or a catalyst's active site. For instance, in studies of similar bioactive molecules, understanding the preferred conformation is a key step in designing more potent analogs.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for studying reaction mechanisms and understanding the origins of stereoselectivity.
Although specific DFT studies on the reaction mechanisms involving (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine are not prevalent, research on structurally related compounds demonstrates the utility of this approach. For example, a computational study on the reaction mechanism of 1-(3',4'-dimethoxyphenyl)propene utilized the M06-2X functional with a 6-31++G(d,p) basis set to investigate a C-C cleavage reaction catalyzed by lignin (B12514952) peroxidase. nih.gov This type of study calculates the energies of reactants, transition states, and products to map out the entire reaction pathway. nih.gov Such an approach could be applied to understand the synthesis or metabolic fate of this compound.
Furthermore, DFT calculations are instrumental in explaining and predicting stereoselectivity in chemical reactions. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated to predict which product is likely to be favored. For a chiral amine like this compound, DFT could be used to model its role as a chiral auxiliary or its interaction with a chiral catalyst, providing insights into the factors that govern the stereochemical outcome of a reaction.
Prediction of Physicochemical Parameters Relevant to Synthetic Design (e.g., pKa, solvent interactions)
Computational methods are increasingly used to predict physicochemical properties that are crucial for synthetic design and process development. These predictions can guide the choice of solvents, reaction conditions, and purification methods.
pKa Prediction: The pKa of the primary amine in this compound is a critical parameter that influences its solubility, reactivity, and behavior in biological systems. While experimental determination is the gold standard, computational methods can provide reliable estimates. Various software packages and web-based tools can predict pKa values based on the molecule's structure. For instance, a study on predicting pKa values for drug-like molecules highlighted the use of semi-empirical quantum chemical methods combined with continuum solvation models like SMD (Solvation Model based on Density) or COSMO (Conductor-like Screening Model) to achieve reasonable accuracy. nih.gov The M06-2X/SMD combination has been noted for its effectiveness in computing pKa in nonaqueous media. nih.gov
Solvent Interactions: The interaction of a molecule with different solvents is fundamental to its reactivity and stability. Computational models can simulate these interactions and predict solubility. For example, the stability of a related compound, (E)-1-(3',4'-dimethoxyphenyl)butadiene, was found to be significantly affected by the solvent, with notable decomposition observed in chloroform-d1, while it remained stable in methanol-d4. nih.gov This suggests that the choice of solvent is critical, and computational studies could help in understanding the underlying intermolecular forces driving such stability differences for this compound.
Other Predicted Parameters: Public databases like PubChem provide computationally predicted physicochemical parameters. For 1-(3,5-dimethoxyphenyl)propan-1-amine, these predictions offer valuable information for synthetic chemists.
Predicted Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)propan-1-amine
| Property | Predicted Value | Source |
|---|---|---|
| XLogP3 | 1.7 | PubChem uni.lu |
| Predicted Collision Cross Section (CCS) with different adducts (Ų) | ||
| [M+H]⁺ | 143.9 | PubChem uni.lu |
| [M+Na]⁺ | 151.2 | PubChem uni.lu |
These predicted values, including the partition coefficient (XLogP3) and collision cross-section, are useful in designing chromatographic purification methods and in understanding the molecule's potential for membrane permeability. uni.lu
Applications of S 1 3,5 Dimethoxyphenyl Propan 1 Amine As a Versatile Synthetic Intermediate and Reagent
Role in the Synthesis of Complex Organic Molecules
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine serves as a crucial chiral auxiliary and intermediate in the stereoselective synthesis of a variety of complex and biologically significant molecules. Its inherent chirality is effectively transferred to new stereocenters during the course of a reaction sequence, enabling the synthesis of enantiomerically enriched products.
A notable application of this chiral amine is in the synthesis of β-lactams, which form the core structure of many antibiotic drugs. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. researchgate.netyu.edu.jonih.govnih.gov When this compound is used to form the imine, the reaction can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer of the β-lactam product. nih.gov This diastereoselective approach is critical for the synthesis of biologically active enantiomers of β-lactam-containing compounds.
Furthermore, derivatives of this chiral amine have been investigated for their potential in the synthesis of pharmaceutical intermediates. For instance, analogues of this compound have been utilized in the development of novel inhibitors for enzymes such as the serotonin (B10506) transporter, which is a key target for antidepressant medications. dakenchem.com The chiral nature of the amine is often essential for achieving the desired biological activity and selectivity. Additionally, related structures have been employed in the synthesis of antiviral compounds, including those targeting HIV-1. nih.govnih.gov
The utility of this compound also extends to its role as a resolving agent. Racemic mixtures of acidic compounds can be separated into their constituent enantiomers by forming diastereomeric salts with the chiral amine. These salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis
The development of efficient chiral ligands is paramount for the advancement of asymmetric catalysis, a field focused on the synthesis of single-enantiomer products. This compound serves as a readily available chiral precursor for the synthesis of a diverse range of ligands.
One important class of ligands derived from this amine are chiral phosphine (B1218219) ligands. These ligands are widely used in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation. rsc.orgtcichemicals.comnih.govresearchgate.net The reaction of this compound with chlorophosphines can yield chiral phosphine-phosphoramidite or other P-chiral phosphine ligands. These ligands, when complexed with metals such as rhodium, create a chiral environment around the metal center, enabling the highly enantioselective hydrogenation of prochiral olefins to produce chiral products with high enantiomeric excess. nih.govrsc.orgwalshmedicalmedia.comresearchgate.net
Another significant class of ligands accessible from this compound are Schiff base ligands. These are typically formed through the condensation reaction between the primary amine and a carbonyl compound. The resulting chiral imine can coordinate with various metal centers, including rhodium and palladium, to form catalytically active complexes. yu.edu.jobhu.ac.inmdpi.comscirp.orgmdpi.com These complexes have shown promise in a variety of asymmetric transformations, such as oxidation and reduction reactions. The steric and electronic properties of the ligand, influenced by the 3,5-dimethoxyphenyl group, can significantly impact the selectivity and activity of the catalyst.
The versatility of ligands derived from this compound is further demonstrated by their application in asymmetric C-C bond-forming reactions, a cornerstone of organic synthesis.
Building Block for Specialty Chemicals and Advanced Materials
The unique molecular structure of this compound also makes it an attractive building block for the creation of specialty chemicals and advanced materials with tailored properties.
In the field of materials science, there is growing interest in the development of chiral polymers for applications in areas such as chiral separations and optoelectronics. This compound can be incorporated as a monomer into polymer chains, such as polyamides, to impart chirality to the resulting material. researchgate.netresearchgate.netnih.gov These chiral polymers can exhibit unique properties, including the ability to selectively interact with other chiral molecules.
A significant application of chiral compounds is in the formulation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are essential for the analytical and preparative separation of enantiomers. Derivatives of this compound can be synthesized and covalently bonded to a solid support, such as silica (B1680970) gel, to create a chiral selector. The enantioselective interactions between the CSP and the components of a racemic mixture allow for their separation. The 3,5-dimethoxyphenyl group can participate in π-π interactions, which can contribute to the chiral recognition mechanism.
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-(3,5-dimethoxyphenyl)propan-1-amine?
The synthesis of this chiral amine typically involves asymmetric catalysis or chiral resolution. A common approach includes:
- Reductive amination : Reacting 3,5-dimethoxypropiophenone with a chiral amine catalyst (e.g., (S)-α-methylbenzylamine) under hydrogenation conditions to induce enantioselectivity .
- Chiral auxiliary methods : Using tert-butanesulfinamide to form a Schiff base intermediate, followed by stereoselective reduction and deprotection .
- Resolution via diastereomeric salts : Treating the racemic mixture with a chiral acid (e.g., tartaric acid) to separate enantiomers through crystallization .
Q. How can researchers validate the enantiomeric purity of this compound?
Enantiomeric excess (ee) is quantified using:
- Chiral HPLC : Columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases like hexane/isopropanol (95:5) with 0.1% diethylamine. Retention time differences ≥1.5 min confirm baseline separation .
- Polarimetry : Specific rotation measurements compared to literature values (e.g., [α]D²⁵ = +15° to +25° in methanol) .
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of proton signals for enantiomer differentiation .
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.75 ppm, singlet) and the chiral amine proton (δ ~1.5 ppm, multiplet) .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., C₁₁H₁₇NO₂ requires [M+H]⁺ = 208.1338) .
- IR spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethoxy groups influence reactivity in cross-coupling reactions?
The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may hinder coupling reactions (e.g., Suzuki-Miyaura) due to steric bulk. Strategies include:
- Protection/deprotection : Temporarily converting methoxy groups to triflates for Buchwald-Hartwig amination .
- Directed ortho-metalation : Using lithium diisopropylamide (LDA) to functionalize the 2-position selectively .
- Microwave-assisted catalysis : Accelerating reaction rates to mitigate steric challenges in palladium-catalyzed reactions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies in receptor binding assays may arise from enantiomeric impurities or solvent effects. Mitigation involves:
- Dose-response validation : Testing multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm EC₅₀/IC₅₀ consistency .
- Solvent controls : Using dimethyl sulfoxide (DMSO) at ≤0.1% to avoid artifactual inhibition .
- Chiral chromatography : Re-testing biological activity after repurification to ensure ≥99% ee .
Q. How can computational modeling predict the compound’s interaction with serotonin receptors?
- Docking studies : Use Schrödinger’s Glide to model binding poses in 5-HT₂A/2C receptors. The 3,5-dimethoxy groups form hydrogen bonds with Ser159 and Tyr370 .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns to assess binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to refine predictions .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH adjustment : Buffering solutions to pH 7.4 prevent amine protonation, reducing degradation .
- Lyophilization : Freeze-drying the hydrochloride salt enhances shelf life (>24 months at -20°C) .
- Protection from light : Storing in amber vials minimizes photooxidation of the methoxy groups .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale enantioselective synthesis?
- Catalyst screening : Test alternative chiral ligands (e.g., Josiphos instead of BINAP) to improve turnover frequency .
- Solvent optimization : Replace THF with toluene to enhance substrate solubility and reduce side reactions .
- In situ monitoring : Use FTIR or ReactIR to detect intermediates and adjust reaction parameters dynamically .
Q. What analytical workflows confirm the absence of genotoxic impurities?
- LC-MS/MS : Detect trace impurities (≤0.1%) using MRM transitions specific to potential byproducts (e.g., nitroso derivatives) .
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acid/base to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
